molecular formula C29H27ClN4O3S B11626314 4-chloro-N-{(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide

4-chloro-N-{(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide

Cat. No.: B11626314
M. Wt: 547.1 g/mol
InChI Key: IQPQSOMTYQYZPB-MYYYXRDXSA-N
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Description

4-chloro-N-{(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro group and a morpholine ring, among other functional groups.

Properties

Molecular Formula

C29H27ClN4O3S

Molecular Weight

547.1 g/mol

IUPAC Name

4-chloro-N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-1-en-2-yl]benzamide

InChI

InChI=1S/C29H27ClN4O3S/c1-19-16-33(17-20(2)37-19)29(36)25(31-28(35)21-10-12-23(30)13-11-21)15-22-18-34(24-7-4-3-5-8-24)32-27(22)26-9-6-14-38-26/h3-15,18-20H,16-17H2,1-2H3,(H,31,35)/b25-15-

InChI Key

IQPQSOMTYQYZPB-MYYYXRDXSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)/C(=C/C2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)/NC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CN(N=C2C3=CC=CS3)C4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-N-{(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the benzamide core, followed by the introduction of the chloro group and other substituents. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups, leading to new derivatives.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-N-{(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to various biological effects. The pathways involved may include binding to enzymes or receptors, altering their activity, and triggering downstream signaling cascades. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

When compared to similar compounds, 4-chloro-N-{(1Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]prop-1-en-2-yl}benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 4-chloro-N-(1-methyl-hexyl)-benzamide
  • 4-chloro-N-(1-methyl-butyl)-benzamide
  • 4-chloro-N-(1-methyl-3-oxopropyl)benzamide

These compounds share some structural similarities but differ in their specific substituents and overall properties, which can influence their reactivity and applications.

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